2',3'-Didehydro-3'-deoxy-4-thiothymidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

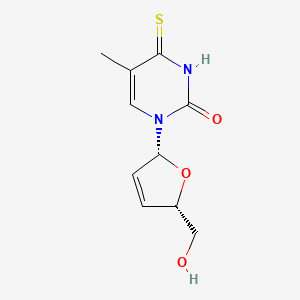

2D Structure

3D Structure

Properties

CAS No. |

5983-08-4 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H12N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1 |

InChI Key |

AMSFVDRQDYZGRS-JGVFFNPUSA-N |

SMILES |

CC1=CN(C(=O)NC1=S)C2C=CC(O2)CO |

Isomeric SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2C=C[C@H](O2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=S)C2C=CC(O2)CO |

Other CAS No. |

5983-08-4 |

Synonyms |

2',3'-didehydro-3'-deoxy-4-thiothymidine ddeTHdS |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Didehydro-3'-deoxy-4'-thiothymidine, a synthetic thymidine nucleoside analog, is an antiretroviral agent with potential activity against the human immunodeficiency virus (HIV). As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its mechanism of action is predicated on its intracellular conversion to an active triphosphate metabolite. This metabolite then acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator upon its incorporation into the nascent viral DNA strand. This guide provides a comprehensive overview of the core mechanism of action of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine, drawing upon data from its parent compound, stavudine (d4T), and other closely related 4'-substituted analogs due to the limited availability of specific quantitative data for the 4'-thio derivative itself.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy (ART) for the management of HIV infection. These agents are prodrugs that, once inside a host cell, are phosphorylated to their active triphosphate forms. 2',3'-Didehydro-3'-deoxy-4'-thiothymidine, also known as 4'-thio-d4T, is a structural analog of the approved drug stavudine (d4T). The key structural modification is the substitution of the oxygen atom at the 4' position of the ribose sugar ring with a sulfur atom. This modification has the potential to alter the compound's antiviral efficacy, cellular metabolism, and toxicity profile.

Core Mechanism of Action

The antiviral activity of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine is dependent on its intracellular anabolism to the active 5'-triphosphate metabolite. This process is carried out by host cellular kinases.

Intracellular Phosphorylation

The conversion of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine to its active triphosphate form is a stepwise process mediated by cellular enzymes:

-

Monophosphorylation: The initial and rate-limiting step is the phosphorylation of the 5'-hydroxyl group by thymidine kinase to form 2',3'-Didehydro-3'-deoxy-4'-thiothymidine 5'-monophosphate.[1] For the parent compound d4T, thymidine kinase has a significantly lower affinity compared to the natural substrate, thymidine.[1]

-

Diphosphorylation: The monophosphate is then converted to the diphosphate form by thymidylate kinase .

-

Triphosphorylation: Finally, nucleoside diphosphate kinase catalyzes the formation of the active 2',3'-Didehydro-3'-deoxy-4'-thiothymidine 5'-triphosphate (4'-thio-d4TTP).

This metabolic activation pathway is crucial for the antiviral efficacy of the compound.

Metabolic activation of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine.

Inhibition of HIV Reverse Transcriptase

The active metabolite, 4'-thio-d4TTP, acts as a potent inhibitor of HIV reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA. The inhibition occurs through two primary mechanisms:

-

Competitive Inhibition: 4'-thio-d4TTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of HIV RT. The structural similarity allows it to be recognized by the enzyme.

-

Chain Termination: Once incorporated into the growing viral DNA chain, 4'-thio-d4TTP acts as a chain terminator. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, thereby halting DNA synthesis.[2]

Quantitative Data

| Compound | EC50 (µM) vs. HIV-1 in MT-2 cells | CC50 (µM) in MT-2 cells | Selectivity Index (CC50/EC50) |

| Stavudine (d4T) | 0.031 ± 0.011 | 39.8 ± 14.8 | 1284 |

| 4'-Ethynyl-d4T | 0.006 ± 0.001 | >100 | >16667 |

Data for d4T and 4'-Ethynyl-d4T are derived from studies on these specific compounds and are presented here for comparative purposes.[3]

Experimental Protocols

The evaluation of the antiviral activity and mechanism of action of compounds like 2',3'-Didehydro-3'-deoxy-4'-thiothymidine involves a series of in vitro assays.

HIV Reverse Transcriptase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate form of the drug on the enzymatic activity of purified HIV RT.

Principle: The assay quantifies the incorporation of a radiolabeled or fluorescently tagged deoxynucleoside triphosphate into a synthetic template-primer by recombinant HIV RT in the presence and absence of the inhibitor.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)/oligo(dT)), and purified recombinant HIV-1 RT.

-

Inhibitor Addition: The active triphosphate form of the nucleoside analog (4'-thio-d4TTP) is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the natural substrate (e.g., [³H]dTTP or a fluorescently labeled dTTP).

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination and Analysis: The reaction is stopped, and the amount of incorporated labeled nucleotide is quantified using methods such as scintillation counting or fluorescence detection.

-

Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC₅₀) is determined.

Workflow for an HIV Reverse Transcriptase Inhibition Assay.

Cellular Antiviral Activity Assay

This assay determines the efficacy of the compound in inhibiting HIV replication in a cell-based system.

Principle: Susceptible human cells (e.g., MT-4, CEM) are infected with HIV in the presence of varying concentrations of the antiviral agent. The inhibition of viral replication is measured by quantifying a viral marker.

General Protocol:

-

Cell Culture: Human T-lymphoid cells (e.g., MT-4) are cultured in appropriate media.

-

Compound Preparation: The test compound (2',3'-Didehydro-3'-deoxy-4'-thiothymidine) is serially diluted.

-

Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Treatment: The diluted compound is added to the infected cell cultures.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Quantification of Viral Replication: The supernatant is collected, and the amount of a viral protein, typically p24 antigen, is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assessment: In parallel, the toxicity of the compound on uninfected cells is determined using a viability assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC₅₀).

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated from the viral replication data, and the selectivity index (SI = CC₅₀/EC₅₀) is determined.

Conclusion

2',3'-Didehydro-3'-deoxy-4'-thiothymidine is a nucleoside analog that is expected to exert its anti-HIV activity through a well-established mechanism for NRTIs. Its efficacy is contingent upon intracellular phosphorylation to the active triphosphate form, which then competitively inhibits HIV reverse transcriptase and terminates viral DNA chain elongation. While specific quantitative data for this 4'-thio derivative remains limited, the information available for its parent compound, stavudine, and other 4'-substituted analogs suggests that it is a promising area for further investigation in the development of novel antiretroviral agents. Future studies are required to fully elucidate its potency, metabolic profile, and potential for clinical development.

References

- 1. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4′-Substituted Stavudine Analog with Improved Anti-Human Immunodeficiency Virus Activity and Decreased Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4'-Thio Nucleoside Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The replacement of the furanose ring oxygen with a sulfur atom, creating 4'-thio nucleoside analogs, has emerged as a significant strategy in the development of novel therapeutic agents. This bioisosteric modification imparts unique physicochemical and biological properties, often leading to enhanced stability against enzymatic degradation and potent antiviral and anticancer activities.[1] This guide provides a comprehensive overview of the core synthetic methodologies, quantitative biological data, and mechanistic insights into this important class of molecules.

Core Synthetic Strategies

The synthesis of 4'-thio nucleoside analogs primarily revolves around two key approaches: the construction of a 4'-thio sugar moiety followed by glycosylation with a nucleobase, or the formation of the thiosugar ring after the attachment of the nucleobase precursor. Two of the most prevalent methods for glycosylation are the Pummerer-type reaction and the Vorbrüggen glycosylation.

Pummerer-Type Glycosylation

The Pummerer reaction has proven to be a powerful and stereoselective method for the synthesis of 4'-β-thioribonucleosides.[2] This approach typically involves the oxidation of a 1,4-anhydro-4-thioribitol derivative to a sulfoxide, which then undergoes a Pummerer rearrangement in the presence of a silylated nucleobase to afford the desired 4'-thio nucleoside.[2][3]

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is another widely employed method for the synthesis of nucleosides.[4] This reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a per-acylated sugar, in the presence of a Lewis acid.[4] While effective, a common challenge with this method can be achieving the desired β-stereoselectivity.[5]

Experimental Protocols

General Synthesis of a 4'-Thiouridine Building Block via Pummerer Glycosylation

This protocol outlines a multi-step synthesis of a 4'-thiouridine phosphoramidite building block, starting from a commercially available thioether.[1]

Step 1: Sulfoxidation The initial step involves the stereoselective oxidation of the starting thioether to the corresponding sulfoxide intermediate.[1]

Step 2: Pummerer Glycosylation The sulfoxide is then subjected to a Pummerer-type glycosylation with silylated uracil to yield the protected 4'-thiouridine analog.[1]

Step 3-7: Deprotection and Functionalization A series of deprotection and protection steps are then carried out to manipulate the hydroxyl groups on the thiosugar, culminating in the final phosphitylation to yield the desired phosphoramidite building block for solid-phase oligonucleotide synthesis.[1]

Synthesis of 4'-Thioadenosine Derivatives

A general procedure for the synthesis of N6-substituted-4'-thioadenosine-5'-uronamides involves the following key steps:

Step 1: Preparation of N6-substituted nucleosides A solution of the starting nucleoside is treated with triethylamine and the appropriate amine in anhydrous ethanol. The reaction mixture is stirred at room temperature for 24 hours, followed by evaporation and purification by silica gel column chromatography.[6]

Step 2: Preparation of 4'-hydroxymethyl analogues The N6-substituted nucleoside is dissolved in 80% aqueous acetic acid and stirred at 70°C for 12 hours. After removal of the solvent, the mixture is neutralized, and the residue is purified. The resulting diol is then treated with TBDMSOTf in dry pyridine at 50°C for 5 hours.[6]

Step 3: Preparation of N6-Substituted-4'-thioadenosine-5'-uronamides The 4'-hydroxymethyl analogue is stirred with pyridinium dichromate in dry DMF at room temperature for 20 hours. Water is added, and the resulting precipitate is filtered, washed, and dried to give the acid, which is used in the next step without further purification.[6]

Quantitative Data

The biological activity of 4'-thio nucleoside analogs is a critical aspect of their development. The following tables summarize key quantitative data for selected compounds.

| Compound | Target | Activity (Ki, nM) | Reference |

| 4'-Thio analogue of IB-MECA (5h) | Human A3 Adenosine Receptor | 0.25 | [6] |

| IB-MECA | Human A3 Adenosine Receptor | 1.4 | [6] |

| 2-alkynyl-substituted-N6-methyl-4'-thioadenosine (3b) | Human A3 Adenosine Receptor | Moderate binding | [7] |

Table 1: Binding Affinities of 4'-Thioadenosine Derivatives at the Human A3 Adenosine Receptor.

| Compound | Virus Target | Activity | Reference |

| (E)-5-(2-bromovinyl)-4'-thio-2'-deoxyuridine | Herpesviruses | Significant activity | [8] |

| 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | HBV, HCMV | Potent and selective agent in vitro | [9] |

Table 2: Antiviral Activity of Selected 4'-Thio Nucleoside Analogs.

Signaling Pathways and Mechanisms of Action

4'-Thio nucleoside analogs exert their biological effects by interacting with various cellular pathways, primarily by acting as antimetabolites.[10] After cellular uptake, they are typically phosphorylated to their active triphosphate forms, which can then inhibit key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunction.[11][12]

Anticancer Mechanism

As anticancer agents, these analogs can disrupt cellular metabolism and regulatory pathways by mimicking natural purine or pyrimidine nucleosides.[13] Their incorporation into DNA can lead to the inhibition of DNA polymerases and the induction of apoptosis in rapidly dividing cancer cells.[12]

Antiviral Mechanism

In the context of viral infections, 4'-thio nucleoside analogs can be selectively activated by viral kinases, leading to a higher concentration of the active triphosphate form in infected cells.[11] This active form can then inhibit viral polymerases (e.g., reverse transcriptase, RNA-dependent RNA polymerase) with greater potency than host cell polymerases, leading to the suppression of viral replication.[11][14]

Experimental Workflow

The development of novel 4'-thio nucleoside analogs follows a structured workflow from initial synthesis to biological evaluation.

References

- 1. Preparation of a 4′‐Thiouridine Building‐Block for Solid‐Phase Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 5. Practical Synthesis of 4'-Thioribonucleosides from L-Arabinose via Novel Reductive Ring-Contraction Reaction and Pummerer-Type Thioglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

The Antiviral Potential of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine: A Technical Overview

Disclaimer: Publicly available scientific literature contains limited specific data on the antiviral activity and detailed molecular mechanisms of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine. This guide provides a comprehensive overview based on the well-documented activities of its parent compound, 2',3'-Didehydro-3'-deoxythymidine (d4T or Stavudine), and the broader class of 4'-thionucleoside analogs, to infer the potential properties and mechanisms of the title compound.

Introduction to 4'-Thionucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral chemotherapy, primarily functioning as inhibitors of viral polymerases.[1] The modification of the ribose sugar moiety has been a fruitful strategy in the development of potent antiviral agents. The replacement of the 4'-oxygen with sulfur to create 4'-thionucleosides has been shown to confer resistance to degradation by nucleoside phosphorylases and acid hydrolysis, potentially improving their pharmacokinetic profile.[1] While research has explored various 2'-deoxy-4'-thionucleosides for their antiviral properties against viruses like Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV), specific data on 2',3'-Didehydro-3'-deoxy-4'-thiothymidine remains scarce.[2][3] This document will, therefore, leverage the extensive knowledge of its close analog, Stavudine (d4T), to provide a foundational understanding for researchers in the field.

Antiviral Activity of Related Thymidine Analogs

The antiviral efficacy of nucleoside analogs is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The ratio of these two values provides the selectivity index (SI), a measure of the compound's therapeutic window. Below is a summary of the reported in vitro antiviral activity of Stavudine (d4T) and its 4'-ethynyl analog against HIV-1 and a murine retrovirus.

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| 2',3'-Didehydro-3'-deoxythymidine (d4T) | HIV-1 | Various | Potent | Varies | Varies | [4] |

| 2',3'-Didehydro-3'-deoxythymidine (d4T) | Friend virus complex | Mus dunni | 1.2 | 25.4 | 21.2 | [5] |

| 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine (4'-Ed4T) | HIV-1 | CEM | More potent than d4T | - | - | [6][7] |

Mechanism of Action: A Chain-Terminating Strategy

Like other nucleoside reverse transcriptase inhibitors (NRTIs), 2',3'-didehydro-3'-deoxythymidine analogs must be intracellularly activated through phosphorylation to their triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphate (in this case, deoxythymidine triphosphate - dTTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next 3'-5' phosphodiester bond, leading to chain termination and inhibition of viral replication.[1]

Caption: General mechanism of action for a chain-terminating nucleoside analog.

Cellular Metabolism and Pharmacology

The antiviral activity of a nucleoside analog is critically dependent on its cellular uptake and subsequent phosphorylation. This process is a multi-step enzymatic cascade.

-

Cellular Uptake: Nucleoside analogs typically enter the cell via nucleoside transporters.

-

Monophosphorylation: The first and often rate-limiting step is the conversion to the monophosphate, catalyzed by cellular kinases such as thymidine kinase.[8]

-

Diphosphorylation: The monophosphate is then converted to the diphosphate by nucleoside monophosphate kinases (NMPKs).[9]

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active triphosphate metabolite.

The efficiency of these phosphorylation steps can vary significantly between different nucleoside analogs, impacting their overall potency. For instance, the phosphorylation of the 4'-ethynyl analog of d4T (4'-Ed4T) is more efficient than that of d4T itself, contributing to its higher anti-HIV activity.[6]

Caption: Intracellular phosphorylation cascade of a thymidine analog.

Experimental Protocols

General Synthesis of 4'-Thionucleosides

The synthesis of 4'-thionucleosides often involves the preparation of a 4-thiosugar intermediate, followed by glycosylation with the desired nucleobase. Several synthetic routes have been developed to access these compounds.[10][11][12]

Caption: A generalized workflow for the synthesis of 4'-thionucleosides.

In Vitro Antiviral Activity Assay

A common method to determine the antiviral activity of a compound is the cell-based assay.[13]

-

Cell Culture: Appropriate host cells (e.g., CEM cells for HIV, HepG2 2.2.15 for HBV) are cultured in a suitable medium.

-

Compound Preparation: The test compound is dissolved, typically in DMSO, and serially diluted to a range of concentrations.

-

Infection: Cells are infected with a known titer of the virus.

-

Treatment: The diluted compound is added to the infected cell cultures. Control wells include untreated infected cells and uninfected cells.

-

Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Quantification of Viral Replication: The extent of viral replication is measured. This can be done by various methods, such as:

-

Measuring the activity of a viral enzyme (e.g., reverse transcriptase for HIV).

-

Quantifying a viral antigen (e.g., p24 for HIV, HBsAg for HBV).

-

Measuring viral nucleic acids (e.g., qPCR for viral DNA or RNA).

-

-

Cytotoxicity Assay: In parallel, the cytotoxicity of the compound on uninfected cells is determined using methods like the MTT or trypan blue exclusion assay.

-

Data Analysis: The EC₅₀ and CC₅₀ values are calculated from the dose-response curves.

Analysis of Intracellular Metabolites by HPLC

To understand the cellular pharmacology of a nucleoside analog, it is crucial to quantify its intracellular phosphorylated forms. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[14][15]

-

Cell Culture and Treatment: Cells are incubated with the nucleoside analog for various time points.

-

Cell Lysis and Extraction: The cells are harvested and lysed, and the intracellular nucleotides are extracted, often using a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

-

Neutralization: The acidic extract is neutralized.

-

HPLC Analysis: The extract is injected into an HPLC system.

-

Column: A reverse-phase ion-pair column is commonly used to separate the different phosphorylated forms of the nucleoside.

-

Mobile Phase: A gradient of buffers is used to elute the compounds.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm) is used to quantify the eluting nucleotides.

-

-

Quantification: The concentrations of the mono-, di-, and triphosphate forms of the analog are determined by comparing their peak areas to those of known standards.

Conclusion

References

- 1. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synthesis and antiviral activity of some 4'-thio-2'-deoxy nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of murine retroviral disease by 2',3'-didehydro-2',3'-dideoxythymidine (D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular metabolism and persistence of the anti-human immunodeficiency virus activity of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine, a novel thymidine analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retention of metabolites of 2',3'-didehydro-3'-deoxy-4'-ethynylthymidine, a novel anti-human immunodeficiency virus type 1 thymidine analog, in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05679E [pubs.rsc.org]

- 11. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Thiothymidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiothymidine compounds, synthetic analogs of the natural nucleoside thymidine, have emerged as a significant area of interest in medicinal chemistry and drug development. By substituting one of the oxygen atoms in the thymidine molecule with a sulfur atom, researchers have unlocked a class of compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols associated with thiothymidine and its derivatives. The information is tailored for researchers, scientists, and professionals involved in the multifaceted process of drug discovery and development.

Discovery and Synthesis

The journey of thiothymidine compounds began with the chemical synthesis of various analogs, primarily 2-thiothymidine, 4-thiothymidine, and 4'-thiothymidine. These modifications, while seemingly subtle, profoundly impact the molecule's biological activity.

Methods have been developed for the synthesis of derivatives of 4-thiothymidine (4ST), 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) (4HT), and 2-thiothymidine (2ST) that are suitable for incorporation into oligodeoxynucleotides using the cyanoethyl phosphoramidite method.[1][2] In the case of 4ST, the sulphur atom is protected with an S-sulphenylmethyl (-SCH3) group, which can be removed post-synthesis with dithiothreitol.[1][2]

Mechanism of Action

The therapeutic effects of thiothymidine compounds are primarily attributed to their ability to be incorporated into cellular DNA. This process is particularly efficient in rapidly dividing cells, such as cancer cells and virus-infected cells, which exhibit higher levels of thymidine kinase activity. Once incorporated, the presence of the sulfur atom in the DNA backbone can lead to several downstream consequences.

4-Thiothymidine, for instance, is metabolized via the thymidine kinase (TK)-mediated pyrimidine nucleoside salvage pathway.[3] This incorporation sensitizes the DNA to UVA radiation, a property that has been explored for photodynamic therapy.[3] The activation of DNA-incorporated 4-thiothymidine by UVA does not primarily generate reactive oxygen species or cause direct DNA breakage, but rather induces cytotoxic lesions that are recognized by the nucleotide excision repair (NER) pathway.[4]

The incorporation of thiothymidine analogs can also trigger the DNA damage response (DDR) pathway. The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are key players in the cellular response to DNA damage, initiating signaling cascades that can lead to cell cycle arrest, DNA repair, or apoptosis.[5][6] While the direct activation of ATM/ATR by thiothymidine-induced DNA lesions is an area of ongoing research, it is plausible that the structural distortions caused by the thio-base trigger these surveillance mechanisms.

Deprivation of thymidine, a condition mimicked by some nucleoside analogs, has been shown to induce apoptosis through a p53-dependent pathway.[7] In colon carcinoma cells, thymidine starvation leads to the upregulation of p53 and its target genes, ultimately culminating in programmed cell death.[7] This provides a potential mechanistic link between the disruption of nucleotide metabolism by thiothymidine analogs and the induction of apoptosis in cancer cells.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro biological activities of various thiothymidine derivatives against different viruses and cancer cell lines.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 4'-Thiothymidine | Herpes Simplex Virus 1 (HSV-1) | 0.01 | [8] | |

| 4'-Thiothymidine | Herpes Simplex Virus 2 (HSV-2) | 0.04 | [8] | |

| 4'-Thiothymidine | Varicella-Zoster Virus (VZV) | 0.09 | [8] | |

| 4'-Thiothymidine | Human Cytomegalovirus (HCMV) | 1 | [8] | |

| KAY-2-41 | Varicella-Zoster Virus (VZV) | 37 | [8] | |

| KAH-39-149 | Varicella-Zoster Virus (VZV) | 0.4 | [8] | |

| KAY-2-41 | Herpes Simplex Virus 1 (HSV-1) | HeLa TK- | 13 | [8] |

| KAH-39-149 | Herpes Simplex Virus 1 (HSV-1) | HeLa TK- | 3 | [8] |

Table 1: Antiviral Activity of Thiothymidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4'-Thiothymidine | Human Fibroblasts | 0.8 (CC50) | [8] |

| Thienopyrimidine Derivative | MCF-7 (Breast Cancer) | 0.045 | [9] |

| Thienopyrimidine Derivative | A549 (Lung Cancer) | 1.4 | [9] |

| 2,4-disubstituted-2-thiopyrimidine | HepG2 (Liver Cancer) | Not specified | [10] |

| 2,4-disubstituted-2-thiopyrimidine | UO-31 (Renal Cancer) | Not specified | [10] |

| Pyrimidine-2-thione Derivative | HCT-116 (Colon Cancer) | 10.72 | [10] |

| Pyrimidine-2-thione Derivative | HepG2 (Liver Cancer) | 18.95 | [10] |

Table 2: Cytotoxic Activity of Thiothymidine Derivatives

Experimental Protocols

Synthesis of 3′-Deoxy-5′-O-(4,4′-dimethoxytrityl)-3′-thiothymidine

This protocol describes a method for the synthesis of a 3'-thiothymidine analog, adapted from published procedures.[11]

-

Anhydronucleoside Preparation: Start with 5′-O-(4,4′-dimethoxytrityl)thymidine. Perform a Mitsunobu reaction in ethyl acetate to prepare the corresponding 2,3′-anhydronucleoside.[11]

-

Ring-Opening with Thiobenzoate: The anhydronucleoside is then subjected to ring-opening using thiobenzoate.[11]

-

Deprotection: To a solution of the thiobenzoate-opened product in ethanol, add a 10 M NaOH solution and bubble argon through the mixture for 30 minutes. After stirring for 1 hour, slowly add a 1 M KH2PO4 solution.[11]

-

Purification: Filter the resulting precipitate and wash it with distilled water to obtain 3′-Deoxy-5′-O-(4,4′-dimethoxytrityl)-3′-thiothymidine.[11]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][16]

-

Compound Treatment: Treat the cells with various concentrations of the thiothymidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][14]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[12][14] The absorbance is directly proportional to the number of viable cells.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[3][17][18][19][20]

-

Cell Monolayer Preparation: Seed susceptible host cells in 6- or 24-well plates to form a confluent monolayer.[18][19]

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the thiothymidine compound for a specific time.[3][20]

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.[18]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound to restrict virus spread to adjacent cells.[17][18]

-

Incubation and Staining: Incubate the plates until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The number of plaques in the treated wells is compared to the number in the untreated control wells to calculate the percentage of plaque reduction and determine the EC50 value.[18]

Visualizations

Signaling Pathways and Experimental Workflows

Figure 1: Simplified signaling pathway of thiothymidine compounds.

Figure 2: General workflow for nucleoside analog drug discovery.

Conclusion

Thiothymidine compounds represent a versatile class of molecules with significant potential in the development of novel antiviral and anticancer therapies. Their mechanism of action, centered on DNA incorporation and the subsequent triggering of cellular stress responses, offers a targeted approach for affecting rapidly proliferating cells. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. Future research will likely focus on the development of new analogs with improved efficacy and safety profiles, as well as a more detailed elucidation of the specific signaling pathways involved in their therapeutic effects. The continued exploration of thiothymidine derivatives holds promise for the advancement of treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and properties of oligonucleotides containing 4-thiothymidine, 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) and 2-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Pharmacokinetic modeling of species-dependent enhanced bioavailability of trifluorothymidine by thymidine phosphorylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute and delayed apoptosis induced by thymidine deprivation correlates with expression of p53 and p53-regulated genes in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medic.upm.edu.my [medic.upm.edu.my]

- 10. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 11. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

4'-Thiothymidine Derivatives: A Technical Guide to their Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Thiothymidine derivatives are a class of nucleoside analogs characterized by the substitution of the 4'-oxygen atom in the deoxyribose ring with a sulfur atom. This structural modification confers unique physicochemical and biological properties, leading to significant interest in their potential as therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, most notably as antiviral and anticancer agents. Their mechanism of action often involves metabolic activation by cellular or viral kinases, followed by incorporation into DNA, ultimately disrupting DNA replication and function. This technical guide provides a comprehensive overview of the synthesis, biological properties, and experimental evaluation of 4'-thiothymidine derivatives.

Synthesis of 4'-Thiothymidine Derivatives

The synthesis of 4'-thiothymidine derivatives typically involves a multi-step process starting from a readily available nucleoside, such as 2'-deoxyuridine. A key step is the introduction of the thio-sugar moiety.

General Synthesis Scheme

A common synthetic route involves the initial protection of the hydroxyl groups of the starting nucleoside, followed by the introduction of a leaving group at the 4'-position of the sugar ring. Subsequent reaction with a sulfur nucleophile leads to the formation of the 4'-thioether linkage. Deprotection and further modifications of the pyrimidine base yield the desired 4'-thiothymidine derivatives.

Detailed Synthesis Protocol for 5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU)[1]

A specific example is the synthesis of 5-iodo-4'-thio-2'-deoxyuridine, a potent antiviral agent.

-

Acetylation of 2'-deoxyuridine: A solution of 2'-deoxyuridine in pyridine is treated with acetic anhydride at room temperature for 24 hours to yield the di-O-acetyl derivative quantitatively.[1]

-

Iodination: The 3',5'-di-O-acetyl-2'-deoxyuridine is then reacted with iodine and ceric ammonium nitrate (CAN) in acetonitrile at 80°C for 1 hour to produce 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine.[1]

-

Thionation: The iodinated intermediate is dissolved in 1,4-dioxane, and phosphorus pentasulfide (P2S5) is added. The mixture is refluxed for 2-3 hours. The product, 3',5'-di-O-acetyl-5-iodo-4-thio-2'-deoxyuridine, is purified by silica gel column chromatography.[1]

-

Deacetylation: The di-O-acetylated product is dissolved in methanol at 0°C, and a freshly prepared methanolic sodium methoxide solution is added. The reaction is stirred at room temperature for 10 minutes. The final product, 5-iodo-4'-thio-2'-deoxyuridine, is purified by silica gel column chromatography.[1]

Biological Properties and Mechanism of Action

4'-Thiothymidine derivatives exhibit a range of biological activities, primarily centered on their ability to interfere with nucleic acid metabolism.

Antiviral Activity

A significant number of 4'-thiothymidine derivatives have demonstrated potent activity against a variety of DNA viruses, including herpesviruses and orthopoxviruses.[2]

Mechanism of Antiviral Action: The antiviral activity of these compounds is largely dependent on their phosphorylation by viral thymidine kinases (TK).[2] Viral TKs often have a broader substrate specificity than their cellular counterparts, allowing for the preferential activation of the 4'-thiothymidine analog in infected cells. Following the initial phosphorylation, cellular kinases further convert the monophosphate to the di- and triphosphate forms. The resulting 4'-thiothymidine triphosphate can then act as a substrate for the viral DNA polymerase and be incorporated into the growing viral DNA chain. The presence of the 4'-sulfur atom in the DNA backbone can lead to conformational changes and steric hindrance, ultimately inhibiting further DNA replication and leading to chain termination.

Anticancer Activity

4'-Thiothymidine derivatives have also shown promise as anticancer agents, particularly in combination with photosensitizing approaches.

Mechanism of Anticancer Action: The anticancer effect of these compounds is also reliant on their incorporation into the DNA of rapidly proliferating cancer cells. Cellular thymidine kinase 1 (TK1), which is upregulated in many cancer cells, phosphorylates the 4'-thiothymidine derivative. Subsequent phosphorylation and incorporation into genomic DNA by cellular DNA polymerases render the cancer cells susceptible to DNA damage.

A particularly innovative approach involves the use of 4'-thiothymidine in combination with ultraviolet A (UVA) light. 4'-Thiothymidine absorbs UVA light, a property not shared by natural thymidine.[3] Upon UVA irradiation, the incorporated 4'-thiothymidine can induce various forms of DNA damage, including DNA interstrand crosslinks and other cytotoxic lesions.[3][4] This targeted DNA damage leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The following tables summarize the reported antiviral and cytotoxic activities of selected 4'-thiothymidine derivatives.

Table 1: Antiviral Activity of 4'-Thiothymidine Derivatives against Orthopoxviruses

| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Reference |

| 5-Iodo-4'-thio-2'-deoxyuridine (4'-thioIDU) | Vaccinia virus | 0.5 ± 0.2 | >100 | [2] |

| Cowpox virus | 0.1 ± 0.04 | >100 | [2] | |

| KAY-2-41 | Vaccinia virus (Cop) | 0.48 ± 0.33 | >100 (confluent cells) | [5] |

| Cowpox virus (BR) | 0.48 ± 0.15 | >100 (confluent cells) | [5] |

Table 2: Anticancer Activity of 4'-Thiothymidine

| Compound | Cell Line | IC50 (µM) | Condition | Reference |

| 4'-Thiothymidine | L1210 Leukemia | Potent inhibitor | Not specified | [6] |

| P388 Leukemia | Active in vivo | Not specified | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological properties of 4'-thiothymidine derivatives.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death and plaque formation by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, HEL, or BSC-40 cells) in 6-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the 4'-thiothymidine derivative.

-

Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Overlay medium (e.g., growth medium containing 0.5% methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

-

Seed 6-well plates with host cells and grow to confluence.

-

Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well. Adsorb for 1 hour at 37°C.

-

During virus adsorption, prepare serial dilutions of the 4'-thiothymidine derivative in growth medium.

-

After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add 2 mL of overlay medium containing the different concentrations of the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates at 37°C in a CO2 incubator until clear plaques are visible in the virus control wells (typically 2-3 days).

-

Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or CC50).

Materials:

-

Cells of interest (e.g., cancer cell lines or normal cell lines) in a 96-well plate.

-

Serial dilutions of the 4'-thiothymidine derivative.

-

Growth medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plate reader.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of the 4'-thiothymidine derivative. Include a vehicle control (no compound).

-

Incubate the plate for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50/CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Thymidine Kinase Assay

This assay measures the ability of a 4'-thiothymidine derivative to be phosphorylated by thymidine kinase, a crucial step in its activation.

Materials:

-

Purified viral or cellular thymidine kinase.

-

4'-thiothymidine derivative.

-

[γ-³²P]ATP or a non-radioactive ATP regeneration system coupled to a detection method.

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, and ATP).

-

DE-81 ion-exchange filter paper.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, thymidine kinase, and the 4'-thiothymidine derivative at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

Wash the filter paper discs extensively with a wash buffer (e.g., ammonium formate) to remove unreacted [γ-³²P]ATP.

-

Dry the filter paper discs and measure the radioactivity using a scintillation counter. The amount of radioactivity retained on the filter corresponds to the amount of phosphorylated 4'-thiothymidine derivative.

-

Determine the kinetic parameters (Km and Vmax) of the phosphorylation reaction.

DNA Incorporation Assay

This assay determines the extent to which a 4'-thiothymidine derivative is incorporated into the DNA of cells.

Materials:

-

Cells of interest.

-

Radiolabeled 4'-thiothymidine derivative (e.g., [³H]-4'-thiothymidine).

-

Growth medium.

-

Trichloroacetic acid (TCA).

-

Ethanol.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Seed cells in culture plates and allow them to grow to the desired confluency.

-

Add the radiolabeled 4'-thiothymidine derivative to the culture medium and incubate for a specific period (e.g., 4, 8, or 24 hours).

-

After incubation, wash the cells with cold PBS to remove unincorporated radiolabel.

-

Lyse the cells and precipitate the DNA by adding cold TCA.

-

Collect the DNA precipitate by centrifugation or filtration.

-

Wash the DNA pellet with ethanol to remove any remaining TCA.

-

Dissolve the DNA pellet in a suitable buffer or solubilizing agent.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of the 4'-thiothymidine derivative incorporated into the DNA.

Cellular Uptake and Metabolism Studies using HPLC

High-performance liquid chromatography (HPLC) can be used to study the cellular uptake and metabolic fate of 4'-thiothymidine derivatives.

Materials:

-

Cells of interest.

-

4'-thiothymidine derivative.

-

Growth medium.

-

Methanol or perchloric acid for cell extraction.

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or radioactivity detector if using a radiolabeled compound).

-

Standards of the parent compound and its potential metabolites (mono-, di-, and triphosphates).

Procedure:

-

Incubate cells with the 4'-thiothymidine derivative for various time points.

-

After incubation, wash the cells with cold PBS.

-

Extract the intracellular contents by adding cold methanol or perchloric acid.

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant by HPLC.

-

Identify and quantify the parent compound and its phosphorylated metabolites by comparing their retention times and peak areas with those of the standards.

-

This method allows for the determination of the rate of cellular uptake and the kinetics of metabolic activation.[7][8]

Conclusion

4'-Thiothymidine derivatives represent a versatile class of nucleoside analogs with significant potential in antiviral and anticancer therapies. Their biological activity is intrinsically linked to their unique structural feature—the 4'-thio-modified sugar moiety—which allows for their metabolic activation and subsequent interference with DNA synthesis and function. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of these promising therapeutic agents. Further research into the specific downstream effects of their incorporation into DNA and the optimization of their therapeutic properties will be crucial for their successful clinical translation.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potentially cytotoxic lesions induced by UVA photoactivation of DNA 4-thiothymidine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potentially cytotoxic lesions induced by UVA photoactivation of DNA 4-thiothymidine in human cells | Crick [crick.ac.uk]

- 5. KAY-2-41, a Novel Nucleoside Analogue Inhibitor of Orthopoxviruses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro analysis of transport and metabolism of 4'-thiothymidine in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Phosphorylation of 2',3'-Didehydro-3'-deoxy-4'-thiothymidine by Thymidine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the critical step of phosphorylation of the nucleoside analog 2',3'-didehydro-3'-deoxy-4'-thiothymidine (4'-thio-d4T), a crucial activation process for its potential therapeutic activity. The initial and rate-limiting step in the anabolic pathway of many nucleoside analogs is the conversion to their monophosphate form, a reaction catalyzed by thymidine kinase (TK). This document provides a comprehensive overview of the enzymatic phosphorylation of 4'-thio-d4T, drawing comparisons with its parent compound, 2',3'-didehydro-3'-deoxythymidine (d4T), and other relevant thymidine analogs. While direct kinetic data for 4'-thio-d4T is limited in the current literature, this guide compiles and presents available quantitative data for structurally related compounds to provide a predictive framework. Detailed experimental protocols for assessing thymidine kinase activity are provided, alongside visualizations of the metabolic pathway and experimental workflows to support further research and drug development efforts in this area.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action relies on their intracellular conversion to the triphosphate form, which can then inhibit viral polymerases or be incorporated into nascent DNA chains, leading to chain termination. The initial phosphorylation step, catalyzed by cellular nucleoside kinases, is often the most critical determinant of the compound's overall efficacy and activation pathway.

2',3'-didehydro-3'-deoxythymidine (d4T), also known as stavudine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been used in the treatment of HIV infection. Modifications to the d4T scaffold are a key strategy in the development of new analogs with improved activity, selectivity, and resistance profiles. The substitution of the 4'-oxygen with a sulfur atom to create 2',3'-didehydro-3'-deoxy-4'-thiothymidine (4'-thio-d4T) is one such modification of interest. This alteration can significantly impact the sugar pucker, nucleoside conformation, and ultimately, its interaction with key metabolic enzymes like thymidine kinase.

This guide focuses on the phosphorylation of 4'-thio-d4T by thymidine kinase, providing a detailed examination of the underlying biochemistry and methodologies for its study.

The Phosphorylation Pathway of Thymidine Analogs

The intracellular activation of thymidine analogs like d4T and, presumably, 4'-thio-d4T, is a three-step phosphorylation cascade mediated by distinct cellular kinases.

-

Monophosphorylation: The first and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. This reaction is catalyzed by thymidine kinase (TK). There are two main isoforms of human thymidine kinase: the cytosolic, cell-cycle-dependent TK1, and the mitochondrial TK2.[1]

-

Diphosphorylation: The newly synthesized monophosphate is then a substrate for thymidylate kinase (TMPK), which catalyzes its conversion to the diphosphate form.

-

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) adds the terminal phosphate group to generate the biologically active triphosphate metabolite.

The efficiency of each of these steps is crucial for the overall concentration of the active triphosphate form within the cell.

Figure 1: Anabolic pathway of 4'-thio-d4T to its active triphosphate form.

Quantitative Data on the Phosphorylation of d4T and Related Analogs

It is important to note that there are conflicting reports regarding the ability of d4T to act as a substrate for thymidine kinases. Some studies suggest that d4T is not a substrate for either TK1 or TK2, but rather acts as a competitive inhibitor[2][3]. Conversely, other research indicates that d4T is indeed phosphorylated, albeit with a significantly lower affinity compared to the natural substrate, thymidine[4]. This discrepancy may arise from differences in experimental conditions, enzyme sources, or assay sensitivities.

The available kinetic data for d4T and the related analog, 4'-ethynyl-d4T, are summarized below for comparison.

Table 1: Kinetic Parameters for the Phosphorylation of Thymidine Analogs by Human Thymidine Kinase 1 (TK1)

| Substrate | Km (µM) | Ki (µM) | Relative Phosphorylation Efficiency | Reference |

| Thymidine | 0.5 | - | 100% | [2] |

| d4T | - | 2073 | Not a substrate in this study | [2] |

| 4'-ethynyl-d4T | Not Reported | Not Reported | 4-fold better than d4T | [5] |

| AZT | 0.6 | 0.6 | - | [2][6] |

Table 2: Kinetic Parameters for the Phosphorylation of Thymidine Analogs by Human Thymidine Kinase 2 (TK2)

| Substrate | Km (µM) | Ki (µM) | Vmax (relative to dThd) | Reference |

| d4T | - | 78 | Not a substrate in this study | [2] |

| d4T | - | 24 | - | [7] |

| AZT | 4.5 | 2-12 | 5-6% | [2][7] |

Table 3: Kinetic Parameters for the Diphosphorylation of Thymidine Analog Monophosphates by Human Thymidylate Kinase (TMPK)

| Substrate | Km (µM) | kcat (s-1) | Relative Efficiency (kcat/Km) | Reference |

| 4'-ethynyl-d4TMP | 19 ± 4 | 0.007 ± 0.001 | ~9% of d4TMP | [5][8] |

| AZTMP | - | - | ~15% of d4TMP | [5][8] |

The data suggest that modifications at the 4' position of the sugar ring can significantly impact the interaction with thymidine kinase. The bulky ethynyl group at the 4' position of d4T appears to improve its phosphorylation efficiency by TK1 compared to the parent compound[5]. While speculative without direct experimental evidence, the substitution of the 4'-oxygen with a larger, more polarizable sulfur atom in 4'-thio-d4T could also influence its binding to the active site of thymidine kinase. Further enzymatic studies are required to elucidate the precise kinetic parameters for 4'-thio-d4T.

Experimental Protocols

The following section outlines a general methodology for determining the kinetic parameters of thymidine kinase with a novel substrate like 4'-thio-d4T.

Thymidine Kinase Activity Assay

This protocol is based on the measurement of the incorporation of a radiolabeled phosphate from [γ-32P]ATP into the nucleoside analog.

Materials:

-

Purified recombinant human thymidine kinase 1 or 2

-

4'-thio-d4T

-

[γ-32P]ATP

-

Non-radiolabeled ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Quenching solution (e.g., 10 mM EDTA)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent (e.g., 1 M LiCl)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a fixed concentration of [γ-32P]ATP mixed with non-radiolabeled ATP, and varying concentrations of 4'-thio-d4T.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified thymidine kinase.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Spot the quenched reaction aliquots onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the unreacted [γ-32P]ATP from the phosphorylated product (4'-thio-d4T-monophosphate).

-

Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

-

Quantify the amount of product formed by measuring the radioactivity of the corresponding spot.

-

Calculate the initial reaction velocities at each substrate concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Figure 2: General workflow for a thymidine kinase activity assay.

Competitive Inhibition Assay

To determine if 4'-thio-d4T acts as an inhibitor of thymidine phosphorylation, a competitive inhibition assay can be performed.

Procedure:

-

Follow the general protocol for the thymidine kinase activity assay.

-

Use a fixed, sub-saturating concentration of radiolabeled thymidine as the substrate.

-

Include varying concentrations of 4'-thio-d4T in the reaction mixtures.

-

Measure the initial velocities of thymidine monophosphate formation in the presence of different concentrations of the potential inhibitor.

-

Determine the Ki value by analyzing the data using a suitable model for competitive inhibition (e.g., Dixon plot or non-linear regression).

Conclusion and Future Directions

The phosphorylation of 2',3'-didehydro-3'-deoxy-4'-thiothymidine by thymidine kinase is a critical step in its metabolic activation and a key determinant of its potential as a therapeutic agent. While direct kinetic data for this specific analog are currently lacking, the available information on its parent compound, d4T, and other 4'-substituted analogs provides a valuable starting point for its characterization. The conflicting reports on d4T's ability to be phosphorylated highlight the need for careful and standardized experimental approaches.

Future research should focus on:

-

Determining the kinetic parameters (Km, Vmax, and kcat) of 4'-thio-d4T with both human TK1 and TK2. This will provide a definitive answer as to whether it is a substrate and how efficiently it is phosphorylated.

-

Investigating the subsequent phosphorylation steps catalyzed by TMPK and NDPK to understand the complete anabolic pathway.

-

Cell-based assays to measure the intracellular formation of 4'-thio-d4T mono-, di-, and triphosphates and correlate these levels with biological activity.

-

Structural studies of thymidine kinase in complex with 4'-thio-d4T to elucidate the molecular basis of their interaction.

A thorough understanding of the enzymatic phosphorylation of 4'-thio-d4T is essential for its rational development as a potential antiviral or anticancer drug. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to pursue these critical investigations.

References

- 1. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Phosphorylation of 4′-Ethynyl 2′,3′-Dihydro-3′-Deoxythymidine with That of Other Anti-Human Immunodeficiency Virus Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the phosphorylation of 4'-ethynyl 2',3'-dihydro-3'-deoxythymidine with that of other anti-human immunodeficiency virus thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Landscape of 4'-Thiothymidine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Thiothymidine is a synthetic nucleoside analog where the oxygen atom in the furanose ring of thymidine is replaced by a sulfur atom. This seemingly subtle modification profoundly alters the molecule's structural, electronic, and, consequently, biological properties.[1] These analogs have garnered significant interest in the fields of oncology and virology as potential therapeutic agents. Their mechanism of action often involves metabolic activation via phosphorylation and subsequent incorporation into DNA, leading to chain termination or sensitization to external stimuli like UVA radiation.[2][3] Understanding the precise three-dimensional structure and conformational dynamics of 4'-thiothymidine and its derivatives is paramount for elucidating their biological functions and for the rational design of new, more potent therapeutic agents. This guide provides an in-depth technical overview of the structural analysis of these important compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Structural Analysis Methodologies

The primary techniques for elucidating the atomic-level structure and conformational preferences of 4'-thiothymidine and its analogs are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography: This powerful technique provides a static, high-resolution three-dimensional snapshot of the molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise spatial coordinates of each atom, revealing detailed information about bond lengths, bond angles, and the overall conformation of the sugar moiety and the orientation of the nucleobase.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for studying the structure and dynamics of molecules in solution, which often better reflects the physiological environment. For nucleoside analogs, 1H and 13C NMR are used to determine the conformation of the five-membered thiosugar ring, which exists in a dynamic equilibrium between two major puckered forms: North (N) and South (S). This equilibrium is crucial for how the nucleoside is recognized by enzymes and incorporated into nucleic acids. Key parameters, such as scalar coupling constants (J-values) between protons on the sugar ring, provide detailed information about the preferred conformation.[5][6]

Quantitative Structural Data

The following tables summarize key structural and spectroscopic data for 4'-thiothymidine, providing a basis for comparison with its analogs and the natural nucleoside, thymidine.

Table 1: X-ray Crystallography Data for 4'-Thiothymidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.890(1) |

| b (Å) | 13.565(2) |

| c (Å) | 7.123(1) |

| β (°) | 106.58(1) |

| Volume (Å3) | 544.9(2) |

| Z | 2 |

| Sugar Pucker | C2'-endo (South) |

| Glycosidic Torsion Angle (χ) | anti |

Note: Data presented is representative and may vary slightly between different crystallographic studies.

Table 2: 1H NMR Spectroscopic Data for 4'-Thiothymidine (in DMSO-d6)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling Constants (Hz) |

| H6 | 7.75 | s | - |

| H1' | 6.15 | t | J1',2'α = 6.8, J1',2'β = 6.8 |

| H2'α | 2.10 | m | - |

| H2'β | 2.55 | m | - |

| H3' | 4.25 | m | - |

| H4' | 3.90 | m | - |

| H5'a | 3.65 | m | - |

| H5'b | 3.55 | m | - |

| 5-CH3 | 1.80 | s | - |

| 3'-OH | 5.20 | d | J = 4.5 |

| 5'-OH | 5.10 | t | J = 5.5 |

| NH | 11.35 | s | - |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent, temperature, and pH. 'm' denotes a multiplet, 's' a singlet, 't' a triplet, and 'd' a doublet.

Experimental Protocols

Detailed and rigorous experimental procedures are critical for obtaining high-quality structural data. Below are generalized protocols for the synthesis and structural characterization of 4'-thiothymidine.

Protocol 1: Synthesis of 4'-Thiothymidine

This protocol is a representative method for the synthesis of 4'-thiothymidine, often involving the thionation of a protected thymidine derivative.

-

Protection of Hydroxyl Groups: Start with thymidine and protect the 3'- and 5'-hydroxyl groups using a suitable protecting group, such as a silyl ether (e.g., TBDMS).

-

Thionation: The key step involves the replacement of the 4-keto oxygen with sulfur. A common reagent for this transformation is Lawesson's reagent, dissolved in a dry, inert solvent like toluene or dioxane. The reaction is typically heated to drive it to completion.

-

Reaction Monitoring: The progress of the thionation reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

-

Deprotection: The protecting groups on the 3'- and 5'-hydroxyls are removed. For silyl ethers, a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used.

-

Final Purification: The deprotected 4'-thiothymidine is purified by recrystallization or a final column chromatography to yield the pure product.

-

Characterization: The final product is characterized by NMR spectroscopy (1H and 13C), mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: X-ray Crystal Structure Determination

-

Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of 4'-thiothymidine in a suitable solvent or solvent mixture (e.g., ethanol/water). Other techniques like vapor diffusion or cooling may also be employed.

-

Crystal Mounting: A suitable, defect-free crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

Protocol 3: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: A sample of 4'-thiothymidine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.

-

1D 1H NMR Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and multiplicities of all protons.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to determine connectivity, a series of two-dimensional NMR experiments are performed:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds away), which is useful for assigning quaternary carbons and linking the nucleobase to the sugar.

-

-

Extraction of Coupling Constants: The 1H-1H coupling constants (J-values) for the sugar ring protons are carefully measured from the high-resolution 1D proton spectrum or from 2D experiments.

-

Conformational Analysis: The extracted J-values are used to determine the pseudorotational parameters (phase angle P and puckering amplitude Φm) of the thiosugar ring, often with the aid of specialized software (e.g., PSEUROT). This analysis reveals the percentage of North and South conformers in solution.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate important aspects of 4'-thiothymidine's mechanism of action and analysis.

Caption: Metabolic activation pathway of 4'-thiothymidine in a tumor cell.

References

- 1. 4-Thiothymidine | 7236-57-9 | NT06341 | Biosynth [biosynth.com]

- 2. Identification of potentially cytotoxic lesions induced by UVA photoactivation of DNA 4-thiothymidine in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of 4'-Thio Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of 4'-thio nucleosides, a class of synthetic nucleoside analogs with significant potential in antiviral and anticancer therapies. By replacing the oxygen atom in the furanose ring with sulfur, these compounds exhibit unique biological properties, including altered metabolic stability and potent bioactivity.[1][2] This guide details the transport mechanisms, metabolic activation, and downstream cellular effects of these promising therapeutic agents, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Cellular Uptake of 4'-Thio Nucleosides

The entry of 4'-thio nucleosides into target cells is a critical first step for their therapeutic action and is primarily mediated by specialized membrane proteins known as nucleoside transporters.

Key Transporters Involved

The two major families of nucleoside transporters responsible for the uptake of 4'-thio nucleosides are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Human ENT1 (hENT1) and hENT2 (hENT2) are the best-characterized members. Studies have shown that the uptake of 4'-thiothymidine (4DST) is predominantly dependent on ENT activity.[3][4] Similarly, 4'-thio-β-D-arabinofuranosyl cytosine (TaraC) is transported mainly by hENT1, with minor contributions from hENT2.[5] The uptake of 4-thiouridine (4sU), a widely used tool in metabolic labeling of RNA, is also mediated by these transporters, with cell lines like HEK293 and HeLa exhibiting robust expression of both hENT1 and hENT2. The transport of 4DST via ENTs can be significantly inhibited by nitrobenzylmercaptopurine ribonucleoside (NBMPR), a classical ENT inhibitor.[3][4] In glioma patients, the uptake of 4DST has been shown to correlate with the expression levels of hENT1.[6]

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, a process driven by a sodium ion gradient. While the primary route for many 4'-thio nucleosides appears to be through ENTs, some studies suggest a possible minor role for CNTs in the uptake of certain analogs like TaraC.[5]